

# Imipramine's Influence on Adult Hippocampal Neurogenesis and BDNF Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Imipramine |           |
| Cat. No.:            | B1671792   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Imipramine, a tricyclic antidepressant (TCA), has long been a cornerstone in the treatment of major depressive disorder. While its primary mechanism was initially attributed to the inhibition of serotonin and norepinephrine reuptake, a growing body of evidence highlights its profound impact on neuroplasticity. This technical guide provides an in-depth examination of imipramine's influence on two interconnected processes critical for its therapeutic effects: adult hippocampal neurogenesis (AHN) and the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. We will summarize key quantitative findings, detail essential experimental protocols for investigation, and provide visual representations of the underlying molecular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development, facilitating further exploration into the neurogenic and neurotrophic properties of antidepressants.

# Introduction: Neuroplasticity as a Target for Antidepressants

The neurogenic hypothesis of depression posits that a reduction in the generation of new neurons in the adult hippocampus contributes to the pathophysiology of depressive disorders. Conversely, treatments that enhance neurogenesis may alleviate depressive symptoms. Adult



neurogenesis is a complex process primarily occurring in the subgranular zone (SGZ) of the hippocampal dentate gyrus (DG), involving the proliferation of neural progenitor cells (NPCs), their differentiation into immature neurons, and their maturation and integration into existing neural circuits.[1]

Central to the regulation of neuronal survival, growth, and differentiation is the neurotrophin BDNF.[2] BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[3] This binding event triggers receptor dimerization and autophosphorylation, initiating several downstream intracellular signaling cascades, including the Phospholipase C-gamma (PLCy), Phosphoinositide 3-kinase/Akt (PI3K/Akt), and Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathways. These cascades ultimately converge on the nucleus to regulate the transcription of genes involved in neuronal survival, plasticity, and neurogenesis. **Imipramine** has been shown to robustly engage these neuroplastic mechanisms, providing a compelling avenue for understanding its therapeutic action beyond simple monoamine modulation.

# Imipramine's Pro-Neurogenic Effects in the Adult Hippocampus

Chronic administration of **imipramine** has been consistently shown to stimulate multiple stages of adult hippocampal neurogenesis.[3][4] This effect is considered a key component of its antidepressant activity. The influence of **imipramine** spans from increasing the pool of dividing cells to promoting their survival and maturation into functional neurons.

### **Enhanced Proliferation of Neural Progenitors**

**Imipramine** treatment significantly increases the proliferation of NPCs in the DG.[3] This is evidenced by an increased number of cells incorporating the exogenous thymidine analog 5-bromo-2'-deoxyuridine (BrdU) and expressing the endogenous cell cycle marker Ki-67.[3][5] In a mouse model of traumatic brain injury (TBI), two weeks of **imipramine** treatment led to a significant increase in Ki-67-positive cells in the ipsilateral dentate gyrus.[3] Similarly, chronic **imipramine** increased cell proliferation in the SGZ of the DG 14 days after transient global cerebral ischemia in rats.[6]

#### **Promotion of Neuronal Differentiation and Survival**



Beyond proliferation, **imipramine** facilitates the differentiation and survival of these new cells into neurons. Studies show an increase in the number of cells expressing doublecortin (DCX), a marker for immature, migrating neuroblasts, following **imipramine** administration.[6][7] Furthermore, long-term treatment leads to a greater number of BrdU-labeled cells coexpressing the mature neuronal marker, NeuN, indicating that **imipramine** enhances the preservation and successful maturation of newly-generated neurons.[3][8] In a rat model of epilepsy, four weeks of **imipramine** treatment resulted in a significant increase in NeuN-positive neurons in the dentate gyrus (36%), CA3 (37.4%), and CA1 (64.9%) regions of the hippocampus.[8]

#### **Modulation of Glial Cells**

Recent evidence suggests that **imipramine**'s effects extend to glial cells, which play a crucial role in supporting neurogenesis. **Imipramine** has been shown to have a pro-astrogliogenic effect, promoting the generation of new astrocytes in the hippocampus.[9] In vitro, **imipramine** can induce human astrocytes to differentiate into cells exhibiting a neuronal phenotype.[10]

# Quantitative Data Summary: Imipramine and Neurogenesis

The following table summarizes quantitative data from various studies on the effects of **imipramine** on markers of adult hippocampal neurogenesis.



| Marker                 | Animal Model <i>l</i><br>Condition       | Imipramine<br>Dose &<br>Duration | Key<br>Quantitative<br>Finding                                                       | Citation(s) |
|------------------------|------------------------------------------|----------------------------------|--------------------------------------------------------------------------------------|-------------|
| Ki-67                  | Traumatic Brain<br>Injury (Mouse)        | Not specified, 2<br>weeks        | Significant increase in Ki-67+ cells in the ipsilateral DG (p<0.01).                 | [3]         |
| BrdU                   | Traumatic Brain<br>Injury (Rat)          | Not specified, 8<br>weeks        | 172% increase in neurogenesis relative to the injury-only group.                     | [11]        |
| DCX                    | Chronic<br>Corticosterone<br>(Rat)       | 15 mg/kg/day, 21<br>days         | Antagonized the CORT-induced decrease in DCX+ cells in dorsal & ventral hippocampus. | [7]         |
| NeuN                   | Pilocarpine-<br>Induced Seizure<br>(Rat) | Not specified, 4<br>weeks        | 36% increase in<br>NeuN+ neurons<br>in the DG; 37.4%<br>in CA3; 64.9% in<br>CA1.     | [8]         |
| Nestin (via X-<br>Gal) | R26Nestin<br>Reporter Mice               | 20 μg/g, chronic                 | 54.8% increase in Nestin-expressing cells in the DG.                                 | [12]        |
| Neuron Number<br>(GCL) | Flinders<br>Sensitive Line<br>(Rat)      | Not specified,<br>chronic        | Significantly increased the number of neurons in the granule cell layer (GCL).       | [13]        |



# Imipramine's Modulation of the BDNF-TrkB Signaling Pathway

The neurogenic effects of **imipramine** are intricately linked to its ability to modulate the BDNF-TrkB signaling pathway. **Imipramine** enhances this pathway through both BDNF-dependent and surprisingly, BDNF-independent mechanisms.

### **Upregulation of BDNF Expression**

Chronic antidepressant treatment is known to upregulate the expression of BDNF.[3]

Imipramine administration has been shown to reverse the decrease in BDNF levels observed in animal models of stress and depression.[14] It can also increase the expression of BDNF mRNA in primary astrocyte cultures, suggesting a direct effect on glial cells to enhance neurotrophic support.[15]

## **Direct Binding and Activation of the TrkB Receptor**

A paradigm-shifting discovery is that antidepressants, including **imipramine**, can directly bind to and activate TrkB receptors.[16] **Imipramine** binds to the transmembrane domain of TrkB, promoting its dimerization and subsequent phosphorylation.[16] This activation can occur rapidly, within 30 minutes of administration, and importantly, can happen independently of BDNF itself.[17][18] Studies using conditional BDNF knockout mice have demonstrated that **imipramine** can still induce TrkB phosphorylation in the absence of BDNF, confirming a direct receptor-level interaction.[18]

### **Activation of Downstream Signaling Cascades**

Upon activation by **imipramine**, TrkB initiates downstream signaling. This includes the activation of the PLCy, Akt, and ERK pathways.[3][16] These cascades lead to the phosphorylation and activation of transcription factors like cAMP response element-binding protein (CREB).[2] Activated CREB then promotes the transcription of genes that support neuronal survival and neurogenesis, creating a positive feedback loop that reinforces the neuroplastic effects of the treatment. **Imipramine** has been shown to normalize the derangement of the ERK/CREB coupling, leading to the induction of BDNF.[2]



# **Quantitative Data Summary: Imipramine and BDNF Signaling**

The following table summarizes quantitative data on the effects of **imipramine** on key molecules in the BDNF signaling pathway.



| Molecule                  | Brain<br>Region                             | Animal<br>Model /<br>Condition   | Imipramine Dose & Duration                          | Key<br>Quantitative<br>Finding                                  | Citation(s) |
|---------------------------|---------------------------------------------|----------------------------------|-----------------------------------------------------|-----------------------------------------------------------------|-------------|
| BDNF Protein              | Dorsal<br>Periaqueduct<br>al Gray           | Naive Rat                        | 3-day or 21-<br>day treatment                       | Increased<br>BDNF levels.                                       | [19]        |
| BDNF Protein              | Amygdala                                    | Maternal<br>Deprivation<br>(Rat) | Not specified,<br>chronic                           | Reversed the stress-induced decrease in BDNF levels.            | [14]        |
| p-TrkB                    | Anterior<br>Cingulate/Pre<br>frontal Cortex | Naive Mouse                      | 30 mg/kg, 30<br>min                                 | Robust<br>increase in<br>TrkB<br>phosphorylati<br>on.           | [17]        |
| p-TrkB                    | Dorsal<br>Periaqueduct<br>al Gray           | Naive Rat                        | Short-term &<br>long-term                           | Increased<br>levels of<br>phosphorylat<br>ed TrkB.              | [19]        |
| BDNF-TrkB-<br>Akt Pathway | Infralimbic<br>Cortex                       | SERT<br>Knockout Rat             | Chronic<br>treatment                                | Activation of<br>the BDNF-<br>TrkB-Akt<br>signaling<br>pathway. | [20]        |
| BDNF mRNA                 | Rat Astrocyte<br>Culture                    | 100 μM, 4<br>hours               | Significant increase in BDNF mRNA levels (p<0.001). | [15]                                                            |             |

# **Key Experimental Protocols**



This section provides detailed methodologies for core experiments used to assess **imipramine**'s effects on neurogenesis and BDNF signaling.

### **Assessment of Adult Hippocampal Neurogenesis**

Principle: BrdU, a synthetic analog of thymidine, is incorporated into the DNA of cells during
the S-phase of the cell cycle. By timing the administration of BrdU and the tissue collection,
one can study cell proliferation (short survival time) or cell survival and fate (long survival
time).[21]

#### Materials:

- 5-bromo-2'-deoxyuridine (BrdU), sterile solution in 0.9% NaCl.
- 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- o 2N Hydrochloric acid (HCl) for DNA denaturation.
- o Boric acid buffer (pH 8.5).
- Primary antibody: Anti-BrdU (e.g., rat monoclonal).
- Fluorescently-conjugated secondary antibody.
- Mounting medium with DAPI.

#### Procedure:

- BrdU Administration: Administer BrdU to animals via intraperitoneal (i.p.) injection (a common dose in rodents is 50-100 mg/kg).[22] For proliferation studies, perfuse the animal hours after a single injection.[23] For survival studies, administer multiple injections over several days and perfuse weeks later.[3]
- Tissue Fixation: Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.
- Sectioning: Cryoprotect the brain in a 30% sucrose solution. Section the hippocampus coronally at 40 μm using a cryostat or vibratome.



- DNA Denaturation: Wash sections in PBS. Incubate in 2N HCl for 30 minutes at 37°C to denature the DNA, exposing the BrdU epitope.
- Neutralization: Neutralize the acid by washing sections in boric acid buffer (pH 8.5) for 10 minutes.
- Immunostaining: Block non-specific binding with a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour. Incubate with anti-BrdU primary antibody overnight at 4°C.
- Detection: Wash and incubate with the appropriate fluorescently-conjugated secondary antibody for 2 hours at room temperature.
- Mounting and Imaging: Mount sections onto slides, coverslip with DAPI-containing medium, and visualize using fluorescence or confocal microscopy.
- Considerations: BrdU can be toxic and may affect the cell cycle itself.[24] It is crucial to use appropriate controls and consider alternative endogenous markers like Ki-67.[22][24]
- Principle: This technique uses specific antibodies to visualize the location and abundance of proteins that mark different stages of neuronal development within tissue sections.[25]
- Materials:
  - Perfused and sectioned brain tissue (as in Protocol 1).
  - Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
  - Primary antibodies: Anti-DCX (e.g., goat polyclonal), Anti-NeuN (e.g., mouse monoclonal).
  - Appropriate fluorescently-conjugated secondary antibodies.
  - Blocking solution.
- Procedure:
  - Antigen Retrieval: For some antibodies, especially with formalin-fixed tissue, an antigen retrieval step is necessary.[26] Heat sections in citrate buffer (e.g., 95°C for 20 minutes).



- Permeabilization & Blocking: Wash sections in PBS. Incubate in blocking solution (containing a detergent like Triton X-100 and serum) for 1-2 hours to permeabilize membranes and block non-specific antibody binding.
- Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-DCX and/or anti-NeuN) diluted in blocking solution, typically overnight at 4°C. For double labeling, primary antibodies from different host species should be used.
- Secondary Antibody Incubation: Wash sections extensively in PBS. Incubate with a cocktail of appropriate species-specific secondary antibodies conjugated to different fluorophores for 2 hours at room temperature in the dark.
- Mounting and Imaging: Wash, mount onto slides, and coverslip as previously described.
   Image using a confocal microscope to confirm co-localization of signals (e.g., BrdU and NeuN).
- Considerations: Antibody validation is critical to ensure specificity.[26] Quantification should be performed using unbiased stereological methods to obtain accurate cell counts.[28]

#### **Analysis of BDNF Signaling**

• Principle: Western blotting separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect and quantify target proteins.[29] This is ideal for measuring changes in total protein levels (BDNF, TrkB) and activation states (p-TrkB, p-CREB).

#### Materials:

- Dissected hippocampal tissue, flash-frozen.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA or Bradford protein assay kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- Nitrocellulose or PVDF membrane.



- Primary antibodies: Anti-BDNF, Anti-TrkB, Anti-phospho-TrkB (pY816), Anti-CREB, Anti-phospho-CREB (pS133), Anti-β-actin (loading control).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate (ECL).

#### Procedure:

- Protein Extraction: Homogenize hippocampal tissue on ice in lysis buffer. For BDNF, an acid-extraction protocol may be required to release receptor-bound neurotrophin.[30]
   Centrifuge the lysate at high speed to pellet debris and collect the supernatant.
- Protein Quantification: Determine the total protein concentration of each sample using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) from each sample by boiling in Laemmli buffer. Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
- Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate and detect the chemiluminescent signal using an imaging system.
- Analysis: Quantify band intensity using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.



 Considerations: BDNF exists in precursor (pro-BDNF) and mature forms, which may be detected by different antibodies.[31] Phosphorylated proteins are labile; the use of phosphatase inhibitors is essential.

## **Visualizations: Signaling Pathways and Workflows**

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes discussed.



Click to download full resolution via product page

Caption: **Imipramine** activates the TrkB receptor both directly and via BDNF, triggering downstream signaling.





Workflow for Assessing Hippocampal Neurogenesis





Workflow for Western Blot Analysis of BDNF Signaling

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Assessment of Adult Hippocampal Neurogenesis: Implication for Neurodegenerative Diseases and Neurological Disorders | Springer Nature Experiments
   [experiments.springernature.com]
- 2. Imipramine ameliorates pain-related negative emotion via induction of brain-derived neurotrophic factor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipramine Treatment Improves Cognitive Outcome Associated with Enhanced Hippocampal Neurogenesis after Traumatic Brain Injury in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipramine treatment improves cognitive outcome associated with enhanced hippocampal neurogenesis after traumatic brain injury in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single injection of imipramine affected proliferation in the hippocampus of adult Swiss mice depending on the route of administration, doses, survival time and lodging conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imipramine enhances cell proliferation and decreases neurodegeneration in the hippocampus after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic treatment with corticosterone and imipramine on fos immunoreactivity and adult hippocampal neurogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antidepressant imipramine induces human astrocytes to differentiate into cells with neuronal phenotype PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imipramine treatment increases cell proliferation following fluid percussion brain injury in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurofibromin Modulates Adult Hippocampal Neurogenesis and Behavioral Effects of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 13. Imipramine treatment increases the number of hippocampal synapses and neurons in a genetic animal model of depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imipramine reverses alterations in cytokines and BDNF levels induced by maternal deprivation in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antidepressant drugs act by directly binding to TRKB neurotrophin receptors PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the TrkB Neurotrophin Receptor Is Induced by Antidepressant Drugs and Is Required for Antidepressant-Induced Behavioral Effects PMC [pmc.ncbi.nlm.nih.gov]
- 18. BDNF as a Mediator of Antidepressant Response: Recent Advances and Lifestyle Interactions [mdpi.com]
- 19. BDNF-TRKB signaling system of the dorsal periaqueductal gray matter is implicated in the panicolytic-like effect of antidepressant drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chronic exposure to imipramine induces a switch from depression-like to mania-like behavior in female serotonin transporter knockout rats: Role of BDNF signaling in the infralimbic cortex PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Detection and Phenotypic Characterization of Adult Neurogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 24. BrdU immunohistochemistry for studying adult neurogenesis: paradigms, pitfalls, limitations, and validation PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immunohistochemical study of doublecortin and nucleostemin in canine brain PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methods to study adult hippocampal neurogenesis in humans and across the phylogeny
   PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Steps towards standardized quantification of adult neurogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 29. Western blotting for BDNF, TrkB, Bax, and Bcl-2 [bio-protocol.org]
- 30. biosensis.com [biosensis.com]



- 31. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Imipramine's Influence on Adult Hippocampal Neurogenesis and BDNF Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671792#imipramine-s-influence-on-adult-hippocampal-neurogenesis-and-bdnf-signaling-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com